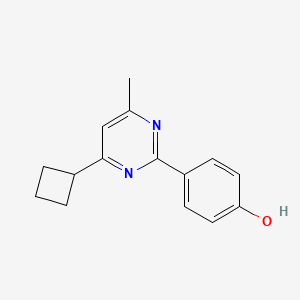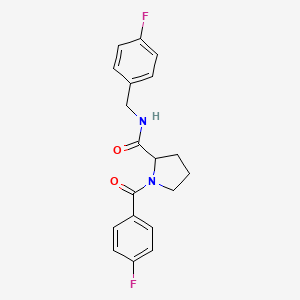![molecular formula C23H27N3O2 B6042078 N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042078.png)
N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DPA-714 and is known for its potential application in the field of positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in various cells, including microglia, astrocytes, and immune cells.
作用機序
TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. TSPO is also expressed in various cells, including microglia, astrocytes, and immune cells, where it is upregulated in response to inflammation and cellular stress. DPA-714 binds to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a high affinity for TSPO, allowing for the detection of low levels of TSPO expression. DPA-714 has been used to study various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments, including its high affinity and specificity for TSPO, its non-invasive nature, and its ability to detect low levels of TSPO expression. However, there are also limitations to the use of DPA-714, including the need for specialized equipment and expertise for N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging, the cost of the compound, and the limited availability of the compound.
将来の方向性
There are several future directions for the use of DPA-714 in scientific research. One potential application is the use of DPA-714 for the early detection and monitoring of neuroinflammation and neurodegenerative diseases. Another potential application is the use of DPA-714 for the detection and monitoring of cancer, as TSPO expression is upregulated in various types of cancer. Additionally, there is a need for the development of new TSPO ligands with improved properties, including higher affinity and specificity for TSPO, improved pharmacokinetics, and lower cost.
合成法
The synthesis of DPA-714 involves a multi-step process that includes the reaction of 2,2-diphenylethylamine with acetic anhydride to form 1-acetyl-2,2-diphenylethylamine. This intermediate is then reacted with piperazine-2,3-dione to form N-acetyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide. Finally, this compound is reacted with allyl bromide to form N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide. The purity of the compound can be improved using chromatography techniques.
科学的研究の応用
DPA-714 has been extensively studied for its potential application in N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging. N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. DPA-714 is a selective ligand for TSPO, which is upregulated in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging using DPA-714 can provide valuable information about the extent and severity of these conditions.
特性
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-13-24-22(27)16-21-23(28)25-14-15-26(21)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20-21H,1,13-17H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIZHNDHWHAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B6041999.png)
![3-[5-(4-tert-butylphenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6042007.png)
![4-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]thiomorpholine](/img/structure/B6042010.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6042015.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6042025.png)
![3-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B6042039.png)
![1-[(2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6042044.png)
![1-(2-fluorobenzyl)-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6042052.png)

![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6042062.png)
![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)

![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![N-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6042111.png)